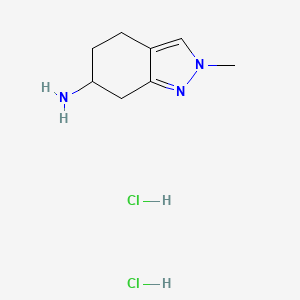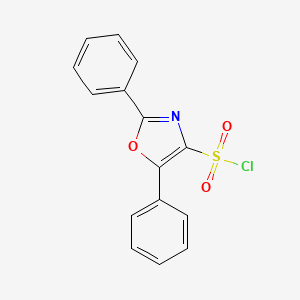
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-2-butene with a suitable catalyst, such as Grubbs’ second generation catalyst, to yield the desired product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar principles to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride has been extensively studied for its potential as an anticancer agent. Researchers have explored its effects on cancer cell growth and apoptosis induction. Laboratory studies typically involve treating cancer cell lines with varying concentrations of the compound and assessing cell viability, proliferation, and apoptosis rates using techniques such as MTT assays, flow cytometry, and Western blotting. The compound has shown promise in inhibiting activator protein-1 (AP-1), a transcription factor involved in cell growth and differentiation, and inducing apoptosis in specific cancer cell types.
Mécanisme D'action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride involves the inhibition of activator protein-1 (AP-1), which plays a crucial role in cell growth and differentiation. By inhibiting AP-1, the compound disrupts the transcriptional regulation of genes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride can be compared with other similar compounds, such as indole derivatives, which also exhibit significant biological activity . Indole derivatives are known for their diverse applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties. The uniqueness of this compound lies in its specific mechanism of action and its potential to inhibit AP-1, which sets it apart from other compounds with similar structures.
Similar compounds include:
- Indole-3-carbinol
- 3,3’-Diindolylmethane
- Indole-2-carboxylic acid
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
Propriétés
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKSBFXHMWPQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCC(CC2=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2754711.png)

![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)

![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)



![3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2754726.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)



